molecular formula C11H16ClNO2 B1431582 (7-Methoxychroman-3-yl)methanamine hydrochloride CAS No. 1187932-66-6

(7-Methoxychroman-3-yl)methanamine hydrochloride

Cat. No.: B1431582
CAS No.: 1187932-66-6
M. Wt: 229.7 g/mol
InChI Key: NDNBPQWGYUOFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Methoxychroman-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a methoxy group at the 7th position and a methanamine group at the 3rd position of the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxychroman-3-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chroman ring structure.

    Methoxy Group Introduction: A methoxy group is introduced at the 7th position of the chroman ring through a methylation reaction.

    Methanamine Group Introduction: The methanamine group is introduced at the 3rd position through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts and Reagents: Use of specific catalysts and reagents to facilitate the methylation and reductive amination reactions.

    Purification: Purification steps such as recrystallization and chromatography to obtain the final product in its

Properties

IUPAC Name

(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-3-2-9-4-8(6-12)7-14-11(9)5-10;/h2-3,5,8H,4,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNBPQWGYUOFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)CN)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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